![molecular formula C16H18N8O7 B2765045 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899358-08-8](/img/no-structure.png)
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an allyloxy group, a hydrazono group, and a pyrimidine ring. Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction involving barbituric acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of these groups would likely result in numerous hydrogen-bonding possibilities .Scientific Research Applications
- Pyrido [2,3-d]pyrimidin-5-one derivatives, including compounds related to our target molecule, exhibit antiproliferative properties. These compounds interfere with cell division and growth, making them potential candidates for cancer therapy .
- Some pyrido [2,3-d]pyrimidines demonstrate antimicrobial activity. Researchers have explored their potential as novel antibiotics or antifungal agents .
- Pyrido [2,3-d]pyrimidines have been investigated for their anti-inflammatory and analgesic effects. These compounds may modulate inflammatory pathways and alleviate pain .
- Certain pyrido [2,3-d]pyrimidines exhibit hypotensive (blood pressure-lowering) effects. These compounds could be valuable in managing hypertension .
- Pyrido [2,3-d]pyrimidines have been explored as antihistaminic agents. Their ability to block histamine receptors makes them relevant in treating allergies and related conditions .
- Among pyrido [2,3-d]pyrimidin-7-one derivatives, the tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors have drawn attention. These compounds play crucial roles in regulating cell growth and division .
Antiproliferative Activity
Antimicrobial Effects
Anti-Inflammatory and Analgesic Properties
Hypotensive Activity
Antihistaminic Potential
Tyrosine Kinase Inhibition and CDK4 Inhibition
Future Directions
properties
CAS RN |
899358-08-8 |
---|---|
Product Name |
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione |
Molecular Formula |
C16H18N8O7 |
Molecular Weight |
434.369 |
IUPAC Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N8O7/c1-3-4-31-6-7(25)5-24-9-10(23(2)16(30)20-13(9)28)17-14(24)22-21-8-11(26)18-15(29)19-12(8)27/h3,7,25H,1,4-6H2,2H3,(H,20,28,30)(H3,18,19,26,27,29) |
InChI Key |
KYPYWAQFNSZARH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC(COCC=C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.